Einecs 261-211-3

Description

Contextualization within the Glycol Ether Research Landscape

Glycol ethers are a broad class of organic solvents derived from ethylene (B1197577) glycol or propylene (B89431) glycol. chemradar.com Historically, research and industrial applications utilized both ethylene-based (E-series) and propylene-based (P-series) glycol ethers. chemradar.com However, over the past few decades, a significant shift in focus has occurred within the research community and chemical industry. researchgate.net Studies indicated that certain E-series glycol ethers could metabolize into toxic compounds, leading to health concerns. nih.gov

This led to a paradigm shift, with P-series glycol ethers being favored and developed as safer alternatives due to their comparatively lower toxicity profiles. researchgate.netnih.gov Consequently, modern research has largely concentrated on expanding the understanding and application of propylene glycol ethers. nih.gov These compounds are now central to a wide array of products, including paints, coatings, cleaners, inks, cosmetics, and electronics. researchgate.netfactmr.com The research landscape is driven by the need for effective, low-toxicity solvents that meet increasingly stringent environmental and safety standards. factmr.com

Isomeric Complexity and its Significance in Chemical Investigations

A defining characteristic of propylene glycol ethers, and a central focus of chemical investigation, is their isomeric complexity. The synthesis process, which involves the reaction of propylene oxide with an alcohol, inherently produces different structural isomers. epa.govresearchgate.net This complexity increases with the length of the glycol ether chain.

Monopropylene Glycol Ethers: The reaction can produce two isomers. The major isomer, known as the alpha (α) isomer, is a secondary alcohol and is typically formed in greater quantities. The minor, or beta (β) isomer, is a primary alcohol. epa.govresearchgate.net

Dipropylene Glycol Ethers: These can exist in four distinct isomeric forms. epa.gov

Tripropylene Glycol Ethers: The number of potential isomers increases to eight. epa.gov

The commercial product known as Di(propylene glycol) methyl ether (DPGME) is a prominent example of this complexity, as it is sold as a mixture of four isomers. oecd.org The specific distribution of these isomers is influenced by the catalysts used during synthesis; basic catalysts, for instance, favor the formation of α-isomers. google.com

This isomeric distribution is of high significance in chemical research for several reasons. Different isomers can exhibit variations in their physical properties, such as solvency and evaporation rate. Furthermore, the position of the hydroxyl group (primary vs. secondary) can affect the compound's metabolic pathway, which has toxicological implications. researchgate.net Therefore, a critical aspect of modern research is the development of analytical methods to separate and quantify these isomers and to control their ratios during production to create products with consistent and optimized properties for specific applications, such as high-purity solvents for the electronics industry. researchgate.net

| Isomer Name | CAS Number | Typical Percentage in Mixture |

|---|---|---|

| 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | 40-50% |

| 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 | 40-45% |

| 2-(2-methoxypropoxy)propan-1-ol | 13588-28-8 | 2-5% |

| 2-(2-methoxy-1-methylethoxy)propan-1-ol | 55956-21-3 | 3-5% |

Evolution of Research Paradigms for Propylene Glycol-Based Compounds

The scientific paradigms governing research into propylene glycol-based compounds have evolved significantly over time. Initial research, dating back to the early-to-mid 20th century, was primarily focused on the synthesis of these compounds and the characterization of their fundamental solvent properties. who.int

The latter part of the century saw a major shift, spurred by the toxicological concerns associated with E-series glycol ethers. nih.govnih.gov This prompted extensive toxicological and metabolic research into P-series ethers to establish their safety profile and support their substitution for the more hazardous ethylene-based counterparts. nih.govresearchgate.net These investigations confirmed the lower toxicity of P-series products, cementing their role in the market. nih.gov

In recent years, research has entered a new phase characterized by refinement and specialization. Current research paradigms are focused on:

Process Intensification: Developing more efficient and selective synthesis methods, including the use of novel heterogeneous catalysts to better control isomer formation. google.com

High-Purity Applications: Meeting the demand for ultra-high purity glycol ethers required by sensitive industries like electronics and pharmaceuticals, which involves advanced purification techniques. researchgate.net

Sustainable Formulations: Increasing focus on creating eco-friendly products with lower volatility and reduced environmental impact, aligning with global sustainability trends. factmr.com

Customization: Tailoring product portfolios to provide specific performance characteristics for niche applications, which relies on a deep understanding of how isomeric composition affects function. researchgate.net

This evolution reflects a maturation of the field, moving from broad discovery to targeted innovation driven by safety, environmental, and high-performance demands.

| Property | Value |

|---|---|

| CAS Number | 34590-94-8 |

| EC Number | 252-104-2 |

| Molecular Formula | C7H16O3 |

| Boiling Point | 190°C |

| Flash Point | 76.7°C |

| Water Solubility | Miscible |

Structure

3D Structure of Parent

Properties

CAS No. |

58313-75-0 |

|---|---|

Molecular Formula |

C20H28ClNO |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

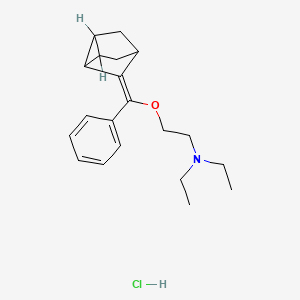

N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine;hydrochloride |

InChI |

InChI=1S/C20H27NO.ClH/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18;/h5-9,15-17,19H,3-4,10-13H2,1-2H3;1H/b20-18+; |

InChI Key |

RCCCPVAVYRWLSE-KPJFUTMLSA-N |

Isomeric SMILES |

CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4.Cl |

Canonical SMILES |

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Environmental Fate and Biogeochemical Transformations Research

Biodegradation Pathways and Kinetics in Environmental Compartments

The breakdown of Fludioxonil in the environment is influenced by both biotic and abiotic factors. Microbial activity, in particular, plays a significant role in its degradation, although the compound's persistence varies considerably across different environmental compartments.

Aerobic Mineralization Studies in Aquatic Systems

Under aerobic conditions in aquatic environments, Fludioxonil is found to be highly persistent. Laboratory studies have demonstrated that the compound is essentially stable to metabolism in aquatic systems. regulations.gov The half-life in aerobic aquatic metabolism studies was determined to be between 473 and 718 days. regulations.govnih.gov In contrast, studies focusing on aerobic soil metabolism show half-lives ranging from 143 to 494 days, with mineralization to carbon dioxide (CO2) being a primary breakdown pathway. publications.gc.caapvma.gov.aufao.org However, in aquatic systems, this mineralization process is significantly slower. One study calculated half-lives of 450 and 700 days in Rhine River and pond systems, respectively, classifying Fludioxonil as very slightly degradable in these environments when not exposed to light. apvma.gov.au

Table 1: Aerobic Degradation Half-Life of Fludioxonil in Environmental Systems

| Environmental Compartment | Condition | Half-Life (t½) in Days | Reference |

| Aquatic System | Aerobic, Laboratory | 473 - 718 | regulations.govnih.gov |

| Aquatic System (Rhine River) | Aerobic, Laboratory (dark) | 450 | apvma.gov.au |

| Aquatic System (Pond) | Aerobic, Laboratory (dark) | 700 | apvma.gov.au |

| Soil | Aerobic, Laboratory | 143 - 520 | publications.gc.caapvma.gov.au |

| Soil | Aerobic, Field | 87 - 228 | regulations.govnih.gov |

Anaerobic Transformation Research in Sediments and Soils

In anaerobic environments, such as flooded soils and sediments, Fludioxonil exhibits high stability. Research indicates that there is no detectable degradation of Fludioxonil after 60 days of anaerobic incubation in soil. apvma.gov.au This stability was confirmed in anaerobic aquatic studies, which concluded that degradation is unlikely in these conditions. regulations.govapvma.gov.au Due to its high partition coefficient (Koc), Fludioxonil is likely to partition to sediment, where it is expected to remain stable. apvma.gov.au

Influence of Microbial Communities on Degradation Processes

While Fludioxonil is persistent, specific microbial communities have demonstrated the ability to degrade it. The rate of degradation in aerobic soils is dependent on the microbial activity of the soil. apvma.gov.au Researchers have successfully isolated bacterial consortia from agricultural soil and estuarine sediments capable of completely removing and defluorinating Fludioxonil, often in co-metabolic conditions. researchgate.netup.pt These consortia have been shown to degrade up to 10 mg/L of the fungicide within 14 to 21 days. researchgate.net Analysis of these communities revealed the prevalence of bacterial species from the Proteobacteria phylum, with common genera including Pseudomonas, Ochrobactrum, and Comamonas. researchgate.net Other research has also identified bacterial strains, such as those from the Mycosphaerella genus, and genera like Lysobacter, Azoarcus, and Rhodococcus as having roles in the degradation of fungicides, including Fludioxonil, in various bioremediation systems. researchgate.netuth.gr

Abiotic Degradation Mechanisms and Environmental Persistence

Abiotic processes, particularly photochemical reactions, contribute significantly to the degradation of Fludioxonil, whereas chemical hydrolysis is not a major fate pathway.

Atmospheric Photochemical Oxidation via Hydroxyl Radicals

Photodegradation is a primary route for Fludioxonil breakdown under optimal conditions. regulations.gov In aquatic environments, indirect photodegradation initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a key mechanism, with reactions occurring on the pyrrole (B145914) ring of the molecule. nih.govresearchgate.net The rate constant for the reaction with hydroxyl radicals has been calculated as 1.23 × 10¹⁰ M⁻¹ s⁻¹, which results in a predicted half-life of less than two days in sunlit near-surface waters. nih.govresearchgate.net This suggests that Fludioxonil will not be persistent in aquatic systems where it is exposed to sunlight. publications.gc.caresearchgate.net The atmospheric half-life for compounds reacting with OH radicals can be short, often on the order of days, indicating that this is an important degradation pathway. diva-portal.orgresearchgate.net

Table 2: Photochemical Degradation of Fludioxonil

| Degradation Pathway | Medium | Rate Constant (k) | Half-Life (t½) | Reference |

| Reaction with •OH | Aquatic | 1.23 x 10¹⁰ M⁻¹ s⁻¹ | < 2 days | nih.gov |

| Reaction with ¹O₂ | Aquatic | 3.69 x 10⁷ M⁻¹ s⁻¹ | < 2 days | nih.gov |

| Aqueous Photolysis (pH 7) | Aquatic | - | 0.33 - 11.5 days | herts.ac.ukpublications.gc.ca |

| Soil Photolysis | Soil Surface | - | 1.6 - 15 days | regulations.govpublications.gc.ca |

Hydrolytic Stability Assessments in Aqueous Solutions

Fludioxonil is stable to hydrolysis under typical environmental conditions. regulations.gov Studies conducted over a pH range of 5, 7, and 9 have shown the compound to be hydrolytically stable. chemicalbook.compublications.gc.ca Even under simulated industrial processing conditions, such as pasteurization (90°C, pH 4), boiling (100°C, pH 5), and sterilization (120°C, pH 6), no significant hydrolytic degradation was observed, with 96.2% to 106.3% of the parent compound remaining unchanged. fao.org This indicates that hydrolysis is not an important environmental fate process for Fludioxonil. nih.gov

Environmental Transport and Distribution Modeling

The movement and distribution of Fludioxonil in the environment are dictated by its inherent physical and chemical properties. Fate and transport evaluations are crucial for understanding how the contaminant moves from its source and where potential exposures might occur cdc.gov. Modeling and empirical studies have focused on its behavior in soil, its potential to reach groundwater, and its tendency to become airborne.

Sorption-Desorption Dynamics in Soil and Sediment Matrices

Fludioxonil's mobility in the terrestrial environment is significantly limited by its strong affinity for soil and sediment particles. The process of sorption, or binding to these particles, plays a critical role in its environmental distribution free.fritrcweb.org. Laboratory studies consistently show that Fludioxonil has a high tendency to adsorb to soil organic matter. publications.gc.ca

The extent of this sorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Reported Koc values for Fludioxonil range from 991 to as high as 145,600 mL/g, which classifies it as having low to no mobility in soil. nih.govherts.ac.uk This strong binding is a primary reason for its persistence in the upper soil layers. In aquatic environments, Fludioxonil that enters via runoff is expected to partition from the water column and bind to sediment. publications.gc.canih.gov

Research on vineyard soils has specifically investigated the adsorption-desorption dynamics of this fungicide. hilarispublisher.comgoogle.co.jp The Freundlich adsorption coefficient (Kf), another measure of sorption capacity, has been reported at 56.7, with a Freundlich organic carbon-water partition coefficient (Kfoc) of 2792. herts.ac.uk These values further support the classification of Fludioxonil as being slightly mobile to non-mobile. herts.ac.uk

Table 1: Soil Sorption Coefficients for Fludioxonil

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Koc (mL g⁻¹) | 991 - 5,785 | Low to No Mobility | nih.gov |

| Koc (mL g⁻¹) | 145,600 | Non-mobile | herts.ac.uk |

| GUS Leaching Index | 0.67 | Low Leachability | herts.ac.uk |

| Freundlich Kf (mL g⁻¹) | 56.7 | Slightly Mobile | herts.ac.uk |

| Freundlich Kfoc (mL g⁻¹) | 2,792 | Slightly Mobile | herts.ac.uk |

| Freundlich 1/n | 0.81 | N/A | herts.ac.uk |

Leaching Potential to Groundwater and Mobility Studies

Consistent with its high sorption to soil, Fludioxonil exhibits a low potential for leaching into groundwater. publications.gc.caapvma.gov.au Numerous studies have confirmed its immobility in soil profiles. For instance, terrestrial field dissipation studies found no measurable residues of Fludioxonil below a depth of 20-30 cm. apvma.gov.auregulations.gov Modeling studies using tools like FOCUS PELMO/PEARL also predict that the parent compound is not expected to penetrate groundwater at significant concentrations. bund.de The Groundwater Ubiquity Score (GUS) of 0.67 further indicates a low leaching potential. herts.ac.uk

However, while the parent compound is largely immobile, some studies suggest nuances to this behavior. Field trials have occasionally shown that Fludioxonil may move deeper into the soil profile than laboratory studies would suggest. publications.gc.ca This movement is thought to be related to transport via preferential flow paths, such as cracks or macropores in the soil, rather than true leaching through the soil matrix. publications.gc.ca Additionally, there is a recognized potential for groundwater contamination from certain soil photolysis metabolites, such as CGA 339833 and CGA 192155, which may be more mobile than the parent compound, particularly in vulnerable zones. bund.debund.deresearchgate.net Because of this potential, Fludioxonil is included on the California Department of Pesticide Regulation's Groundwater Protection List. ca.gov

Volatilization and Atmospheric Dispersion Research

Volatilization is not considered a significant environmental fate process for Fludioxonil. nih.govregulations.gov This is due to its very low vapor pressure and low Henry's Law constant, which measures the tendency of a chemical to partition between water and air. publications.gc.ca

The vapor pressure of Fludioxonil at 20-25°C is reported to be extremely low, in the range of <10⁻⁵ Pa to 2.93 x 10⁻⁹ mm Hg. nih.govbund.deregulations.gov Its Henry's Law constant is estimated at 5.3 x 10⁻¹⁰ atm-cu m/mole. nih.gov Based on these physical properties, Fludioxonil is classified as non-volatile, and significant movement from soil or water surfaces into the atmosphere is not expected. publications.gc.canih.govbund.de Consequently, atmospheric dispersion and subsequent deposition are not considered major transport pathways. bund.de

Bioaccumulation Potential Investigations

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For Fludioxonil, the potential for bioaccumulation is complex.

Its n-octanol/water partition coefficient (log Kow) is 4.12, which suggests a potential for the compound to accumulate in the fatty tissues of organisms. publications.gc.ca An estimated bioconcentration factor (BCF) of 240 also indicates a high potential for bioconcentration in aquatic organisms. nih.gov

However, empirical studies in fish have shown that significant bioaccumulation does not occur. publications.gc.caapvma.gov.au Measured BCF values in bluegill sunfish were in the range of 311-430, which is lower than model predictions and does not indicate significant bioconcentration. regulations.gov Animal studies in rats also show that Fludioxonil and its metabolites are rapidly cleared from blood and tissues, indicating a low potential for bioaccumulation. who.int The discrepancy between the potential suggested by its chemical properties (log Kow) and the observed low bioaccumulation is likely due to the ability of organisms like fish to effectively metabolize and excrete the compound. regulations.gov

Table 2: Bioaccumulation Indicators for Fludioxonil

| Parameter | Value | Implication | Source(s) |

|---|---|---|---|

| Log Kow | 4.12 | Denotes potential for bioaccumulation | publications.gc.ca |

| Estimated BCF | 240 | Suggests high potential for bioconcentration | nih.gov |

| Measured Fish BCF | 311-430 | Did not bioconcentrate significantly | regulations.gov |

| Measured Fish BCF | 366 | Not expected to bioaccumulate in fish | publications.gc.ca |

Efficacy of Wastewater Treatment Processes on Compound Removal and Transformation

Given its use as a post-harvest fungicide, Fludioxonil can be present in wastewater from fruit-packaging plants, which requires effective treatment before discharge. researchgate.netnih.gov Research has demonstrated high efficacy in removing Fludioxonil using various advanced wastewater treatment technologies.

Biological treatment methods have proven particularly effective. An immobilized cell bioreactor (ICB) operating under microaerophilic conditions consistently achieved a Fludioxonil removal efficiency of over 96%. nih.govresearchgate.net In this process, twelve transformation products were identified, with the degradation pathway initiated by hydroxylation and carbonylation of the pyrrole moiety, followed by the cleavage of the ring. nih.gov Another study using an up-flow immobilized cell bioreactor also reported a removal efficiency greater than 95%. gmpc-akademie.de

Full-scale modular treatment systems combining biological and physical processes have also been successfully evaluated. One such system, consisting of an attached growth bioreactor, a sedimentation tank, and sand and activated carbon filters, achieved a final Fludioxonil removal rate of over 99%. knaw.nl The bioreactor provided significant initial removal, which was enhanced by the final activated carbon filtration step. knaw.nl Tertiary treatment using activated carbon adsorption alone has been shown to remove approximately 87-90% of Fludioxonil from biologically treated wastewater. mdpi.com

Table 3: Efficacy of Wastewater Treatment on Fludioxonil

| Treatment Process | Removal Efficiency | Key Findings | Source(s) |

|---|---|---|---|

| Immobilized Cell Bioreactor (Microaerophilic) | >96% | Degradation pathway and 12 transformation products identified. | nih.govresearchgate.net |

| Up-flow Immobilized Cell Bioreactor | >95% | Demonstrated high efficiency of biological treatment. | gmpc-akademie.de |

| Full-Scale Modular System (Bioreactor + Filtration) | >99% | Combination of bioreactor and activated carbon filtration proved highly effective. | knaw.nl |

| Activated Carbon Adsorption (Tertiary Treatment) | 87.4% | High sorption affinity of activated carbon for Fludioxonil. | mdpi.com |

Metabolism and Toxicokinetics Research

Disposition and Excretion Studies in Animal Models

Research in animal models, particularly Sprague Dawley rats, has provided significant insights into the disposition and excretion of 2-propoxyethanol. Following administration, the compound is rapidly metabolized and its byproducts are primarily eliminated from the body through urine.

Studies utilizing radioactively labeled 2-propoxyethanol have quantified the excretion pathways. After oral, dermal, or inhalation exposure in rats, a significant portion of the compound is found in the urine in the form of its metabolites. Specifically, 40% to 60% of the administered dose is excreted as propoxyacetic acid, while 26% to 37% is eliminated as N-(2-propoxyacetyl)glycine. A smaller fraction, between 6% and 14%, is excreted as ethylene (B1197577) glycol. Minor amounts of glucuronide conjugates have also been identified in the urine, with some of the compound being eliminated as carbon dioxide in exhaled air publisso.de.

The elimination half-life provides further information on the rate at which the compound is cleared from the body. In Sprague Dawley rats, the elimination half-life of the parent compound, 2-propoxyethanol, from the blood is very short. Following intravenous administration, the half-life was determined to be 0.12 hours. The primary metabolite, propoxyacetic acid, has a longer half-life of 0.75 hours after intravenous administration and 1.32 hours following oral administration.

Table 1: Elimination Half-Life of 2-Propoxyethanol and its Metabolite in Rats

| Compound | Administration Route | Elimination Half-Life (hours) |

|---|---|---|

| 2-Propoxyethanol | Intravenous | 0.12 |

| Propoxyacetic Acid (PAA) | Intravenous | 0.75 |

| Oral | 1.32 |

Characterization of Biotransformation Pathways and Metabolite Profiling (e.g., Alkoxyacid Formation)

The biotransformation of 2-propoxyethanol is a critical area of study, as its metabolites are central to its biological activity. The primary metabolic pathway involves oxidation, leading to the formation of an alkoxyacid, a characteristic biotransformation for ethylene glycol ethers.

The metabolic cascade begins with the oxidation of the terminal primary hydroxyl group of 2-propoxyethanol. This reaction is catalyzed by the enzyme alcohol dehydrogenase, which converts the alcohol to an intermediate aldehyde. This aldehyde is then rapidly oxidized further by aldehyde dehydrogenase to form the principal metabolite, 2-propoxyacetic acid (PAA). This conversion to PAA is the dominant pathway for this compound.

Metabolite profiling in rats has identified several key substances excreted in the urine. The most abundant of these is 2-propoxyacetic acid (PAA). Further metabolism can occur, leading to the conjugation of PAA with glycine to form N-(2-propoxyacetyl)glycine. Another identified metabolite is ethylene glycol, indicating that cleavage of the ether bond can also occur as a biotransformation pathway publisso.de.

Table 2: Major Urinary Metabolites of 2-Propoxyethanol in Rats

| Metabolite | Percentage of Administered Dose in Urine publisso.de |

|---|---|

| Propoxyacetic Acid (PAA) | 40% - 60% |

| N-(2-propoxyacetyl)glycine | 26% - 37% |

| Ethylene Glycol | 6% - 14% |

Comparative Metabolic Studies with Analogous Glycol Ethers (e.g., Propylene (B89431) Glycol Monomethyl Ether)

Comparing the metabolism of 2-propoxyethanol with other glycol ethers provides valuable context for understanding its toxicokinetics. Significant differences are observed between ethylene-series glycol ethers, like 2-propoxyethanol, and propylene-series glycol ethers, such as propylene glycol monomethyl ether (PGME).

The differing metabolic routes are believed to be the basis for their distinct toxicological properties nih.govnih.gov. For ethylene glycol ethers like 2-propoxyethanol and its analogue ethylene glycol monomethyl ether (EGME), the primary metabolic pathway is oxidation of the alcohol group to form the corresponding alkoxyacetic acid (e.g., propoxyacetic acid from 2-propoxyethanol and methoxyacetic acid from EGME) nih.govnih.gov. This pathway is responsible for the characteristic effects of this class of compounds.

In contrast, the metabolism of propylene-series glycol ethers like PGME proceeds differently. The main route for PGME is not the formation of an alkoxyacid but rather O-demethylation to form propylene glycol nih.govnih.gov. This fundamental difference in biotransformation leads to the formation of different types of metabolites and, consequently, different biological effects. Studies in male rats show that after administration of PGME, 50-60% of the dose is eliminated as CO2, with only 10-20% excreted in the urine, where metabolites include propylene glycol and its conjugates nih.gov. This contrasts sharply with ethylene glycol ethers, where urinary excretion of the alkoxyacetic acid metabolite is the major route of elimination nih.gov.

Within the ethylene glycol ether series, 2-propoxyethanol is often compared to 2-butoxyethanol. Both compounds are metabolized to their corresponding alkoxyacetic acids, which are responsible for their primary effects publisso.de.

Enzymatic Systems and Cytochrome P450 Involvement in Compound Metabolism

The metabolism of 2-propoxyethanol is primarily mediated by cytosolic enzymes rather than the cytochrome P450 (CYP450) system. The key enzymes involved in the main biotransformation pathway are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) researchgate.netnih.govnih.govresearchgate.net.

The initial and rate-limiting step, the oxidation of 2-propoxyethanol to its corresponding aldehyde, is catalyzed by ADH. Subsequently, ALDH rapidly converts the aldehyde intermediate to 2-propoxyacetic acid researchgate.netnih.gov. This two-step enzymatic process is the major pathway for the metabolism of ethylene glycol ethers.

While the CYP450 system is a major pathway for the metabolism of a vast array of foreign compounds (xenobiotics), its role in the primary metabolism of 2-propoxyethanol appears to be minor nih.govnih.govwashington.edu. The CYP450 enzyme CYP2E1 is known to be involved in the oxidation of ethanol, particularly at higher concentrations, but the primary pathway for simple alcohols and glycol ethers is generally considered to be via ADH nih.govnih.gov. However, CYP450 enzymes may be involved in alternative, minor metabolic pathways, such as the O-dealkylation that results in the formation of ethylene glycol. For some other types of glycol ethers, CYP450-mediated O-demethylation is a known pathway europa.eu.

Toxicological Research Methodologies and Mechanistic Studies

Genotoxicity Assessment Methodologies (e.g., In Vitro Genetic Toxicity Tests)

The evaluation of the genotoxic potential of PGMEA and its primary metabolite, PGME, involves a battery of in vitro and in vivo tests designed to detect various forms of genetic damage. The weight of evidence from these studies indicates that PGME and its acetate (B1210297) are not genotoxic. epa.govoecd.org

Standard in vitro methodologies applied include bacterial reverse mutation assays (Ames test) and chromosomal aberration tests in mammalian cells, such as Chinese hamster ovary (CHO) cells. epa.gov For instance, PGME did not induce chromosomal aberrations in CHO cells. epa.gov Another in vitro test assessing cytotoxicity in rat liver cells observed cellular detachment and a granular appearance, indicating cytotoxicity at certain concentrations rather than direct genotoxicity. epa.gov

In vivo studies, such as the micronucleus test in mice, have also been conducted. In one such study, PGME did not increase the frequency of micronuclei in bone marrow cells of mice. epa.gov While PGME itself is not considered genotoxic, some studies have explored its potential to modulate the effects of known mutagens. One experiment found that PGME could enhance the genetic damage induced by methyl methane (B114726) sulfonate in Chinese hamster lung (V79) cells. epa.gov

Table 1: Summary of Genotoxicity Study Findings for PGME/PGMEA

| Test Type | System | Compound | Finding | Citation |

|---|---|---|---|---|

| In Vitro | ||||

| Bacterial Reverse Mutation | Salmonella typhimurium | PGME | Negative | oecd.org |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | PGME | Negative | epa.gov |

| Cytotoxicity | Rat Liver Cells | PGME | Cytotoxic at high concentrations | epa.gov |

| In Vivo | ||||

| Micronucleus Test | Mouse Bone Marrow | PGME | Negative | epa.gov |

Carcinogenicity Study Designs and Mechanistic Hypotheses in Laboratory Animals

Long-term carcinogenicity bioassays are crucial for assessing the cancer-causing potential of a chemical. For PGMEA, these assessments often rely on read-across data from comprehensive studies conducted on PGME. europa.eueuropa.eu

The standard study design involves two-year chronic toxicity and carcinogenicity studies in rodent models, typically rats and mice. epa.govoecd.org In these studies, animals are exposed to the test substance via a relevant route, such as inhalation, for a significant portion of their lifespan. For PGME, a two-year inhalation study was conducted in both Fischer 344 rats and B6C3F1 mice. nih.gov The results of these bioassays showed no statistically significant, toxicologically relevant increases in tumor incidence in either species. epa.govoecd.orgnih.gov

Reproductive and Developmental Toxicity Research Frameworks

The assessment of reproductive and developmental toxicity for PGMEA is complex, involving multi-generational studies and an understanding of the distinct toxicological profiles of its isomers.

Isomer-Specific Contributions to Toxicological Profiles (e.g., Beta-PGME Analogy)

Commercial PGMEA is predominantly the alpha-isomer (1-methoxy-2-propanol acetate), while its precursor, commercial PGME, consists of more than 99.5% alpha-isomer (1-methoxy-2-propanol) and less than 0.5% beta-isomer (2-methoxy-1-propanol). epa.govresearchgate.net This isomeric composition is critical because the beta-isomer (β-PGME) is metabolized differently and exhibits greater toxicity. researchgate.netoup.com

The beta-isomer is metabolized to 2-methoxypropionic acid (MPA), a known animal teratogen and a structural analogue of the potent developmental toxicant methoxyacetic acid (MAA). oecd.orgoup.comresearchgate.net In contrast, the alpha-isomer is metabolized via pathways that produce less toxic products. oup.com Research has specifically investigated the developmental toxicity potential of MPA and its formation from β-PGME, particularly in sensitive species like rabbits. researchgate.netresearchgate.net These studies have shown that while MPA can cause developmental effects, its potency is significantly lower than that of MAA. researchgate.net Given the very low percentage of the beta-isomer in commercial PGME and PGMEA, it is considered unlikely to cause reproductive toxicity. researchgate.net The distinct metabolic pathways and resulting toxicity profiles highlight the importance of isomer-specific research methodologies in accurately characterizing the risk of glycol ethers. oup.com

Multi-Generational Reproductive Studies in Animal Models

Multi-generational studies in animal models are the cornerstone for evaluating effects on fertility and offspring development. A two-generation inhalation reproduction study on PGME in Sprague-Dawley rats is a key study in this area. researchgate.netnih.gov In this framework, parent generations (P1) are exposed to the chemical before mating and throughout gestation and lactation. The first-generation offspring (F1) are then selected and also exposed through to the production of a second generation (F2). nih.gov

In a key study, rats were exposed to PGME via inhalation. nih.gov At the highest concentration, significant parental toxicity, including sedation and reduced body weight, was observed. nih.gov This was associated with reproductive effects like lengthened estrous cycles, decreased fertility, and ovarian atrophy. nih.gov Effects on offspring, such as reduced survival, lower litter size, and slight delays in puberty, were also noted at this high dose and were considered secondary to the severe maternal toxicity. oecd.orgnih.gov No reproductive or neonatal effects were seen at lower concentrations, establishing a clear no-observable-effect level (NOEL) for reproductive toxicity. nih.gov Another three-generation oral reproduction study in rats using two different commercial mixes of PGME (with varying alpha- and beta-isomer content) found a decrease in testicular and epididymal sperm counts, linking the effect to the beta-isomer. core.ac.uk

Neurotoxicological Research Approaches

The potential for organic solvents to cause neurotoxicity is a significant concern. Research approaches for PGME/PGMEA include animal studies observing clinical signs and, more recently, in vitro models to investigate cellular mechanisms.

In vivo toxicity studies in rats, mice, and rabbits have documented signs of central nervous system (CNS) depression, such as sedation or narcosis, but typically only at high exposure concentrations. epa.govoecd.org While no dedicated chronic neurotoxicity studies were identified in some reviews, CNS effects are a noted endpoint in acute and subchronic inhalation studies. epa.gov

More advanced research frameworks propose integrating in vitro neurotoxicity assays with in silico toxicokinetic modeling to predict human neurotoxicity. unil.ch Such strategies assess a substance's ability to cross the blood-brain barrier and its effects on brain cells. Studies using this approach have shown that PGME has high passive permeation across an in vitro blood-brain barrier model. unil.ch In vitro assays on brain cells indicated that while PGME had few adverse effects on neuronal biomarkers, it could elicit a concentration-dependent increase in pro-inflammatory cytokine expression, suggesting a potential to activate a CNS immune response. unil.ch

Immunotoxicological Assessment Methodologies

Direct and comprehensive immunotoxicological data for PGMEA is limited in publicly available literature. Assessments often rely on histopathological examination of lymphoid organs (like the thymus and spleen) and hematology data collected during general toxicity studies. epa.govnih.govcapes.gov.br

For example, in the two-generation reproductive toxicity study of PGME, histological changes in the thymus of offspring were noted, but only at the highest exposure level where significant general toxicity was also present. nih.gov Similarly, studies on the related compound ethylene (B1197577) glycol monomethyl ether (EGME) have shown it can significantly alter immune function in rats, based on assays like lymphoproliferative response of splenic lymphocytes. canada.ca While these methodologies exist and are applied to other glycol ethers, specific, dedicated immunotoxicity studies on PGMEA using a tiered approach (e.g., functional assays of immune cells) are not prominently reported in the reviewed sources.

Endocrine Disruptor Research and Screening Paradigms

Research into the potential endocrine-disrupting properties of the chemical compound Einecs 261-211-3, also known as Titanium(IV) 2-ethylhexyloxide, is notably limited. A review of available scientific literature and regulatory databases indicates a lack of specific studies designed to assess its interaction with the endocrine system. One safety data sheet for Titanium(IV) 2-ethylhexyloxide explicitly states that "No evidence of endocrine disrupting properties were found in the current literature". apolloscientific.co.uk This highlights a significant data gap for this particular substance.

Endocrine disruptor research and screening follow established paradigms, often outlined by international bodies like the Organisation for Economic Co-operation and Development (OECD). These frameworks provide a tiered approach to evaluating the potential of a chemical to interfere with the endocrine system. jmb.or.kr

General Endocrine Disruptor Screening Paradigms

The evaluation of a substance for endocrine-disrupting activity typically involves a combination of in silico, in vitro, and in vivo methods.

In Vitro Assays: These are laboratory-based tests that examine the interaction of a chemical with specific components of the endocrine system at a cellular or molecular level. jmb.or.krnih.gov High-throughput screening (HTS) assays, for example, can assess a large number of chemicals for their potential to bind to and activate or inhibit hormone receptors, such as the estrogen receptor (ER) or androgen receptor (AR). acs.org

In Vivo Assays: These studies are conducted in living organisms and are designed to identify adverse effects on endocrine-relevant endpoints. agriculture.gov.au They are considered more comprehensive as they can account for the complex interactions within a whole organism. agriculture.gov.au

Currently, there is no publicly available information to suggest that Einecs 261-211-3 has been subjected to these standardized screening paradigms. The European Chemicals Agency (ECHA) maintains a list of substances undergoing assessment for endocrine-disrupting properties, and as of recent updates, Einecs 261-211-3 is not included on this list. europa.eu

Mechanistic Studies on Related Compounds

While direct research on the endocrine effects of organotitanium compounds like Einecs 261-211-3 is scarce, extensive research exists for other classes of organometallic compounds, such as organotins. It is crucial to note that organotitanium and organotin compounds are distinct chemical classes, and toxicological findings cannot be directly extrapolated. However, the research on organotins provides a framework for the types of mechanistic studies that could be relevant.

Organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), are recognized endocrine disruptors. nih.govjst.go.jpnih.gov Mechanistic studies have revealed that they can act as potent agonists for nuclear receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor (RXR). nih.gov This interaction can lead to a range of endocrine-related disruptions. nih.gov

Research Findings Summary

The following tables summarize the current state of knowledge regarding endocrine disruptor research relevant to Einecs 261-211-3.

Table 1: Endocrine Disruptor Research Status for Einecs 261-211-3

| Research Area | Findings |

| Specific Studies on Einecs 261-211-3 | No dedicated studies on endocrine-disrupting properties were identified in the reviewed literature. |

| Regulatory Screening | Not currently listed for endocrine disruptor assessment by ECHA. europa.eu |

| Published Data | A safety data sheet notes a lack of evidence for endocrine-disrupting properties in current literature. apolloscientific.co.uk |

Table 2: General Endocrine Disruptor Screening Methodologies

| Screening Level | Type of Assay | Examples | Purpose |

| Level 2 (OECD Framework) | In Vitro | Estrogen Receptor (ER) Transcriptional Activation, Androgen Receptor (AR) Binding Assay | To provide mechanistic data on potential interactions with specific endocrine pathways. jmb.or.kr |

| Higher Tiers | In Vivo | Uterotrophic Assay, Hershberger Assay | To assess physiological effects in a whole organism. agriculture.gov.au |

Chemical Synthesis and Polymerization Research

Synthesis of Monomer Derivatives (e.g., Di(propylene glycol) methyl ether methacrylate)

The primary synthesis of di(propylene glycol) methyl ether methacrylate (B99206) involves a well-established esterification reaction. rsc.org This process reacts methacryloyl chloride with di(propylene glycol) monomethyl ether (diPGOH) in the presence of a catalyst. rsc.org

A typical synthesis is conducted in a solvent such as tetrahydrofuran (B95107) (THF) and uses triethylamine (B128534) to catalyze the reaction and neutralize the hydrochloric acid byproduct. rsc.org The reaction is generally carried out in an ice-bath to manage its exothermic nature. rsc.org The successful synthesis and purity of the resulting diPGMA monomer, which exists as a mixture of isomers, are confirmed using analytical techniques like Fourier transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Advanced Polymerization Techniques (e.g., Group Transfer Polymerization for ABA Triblock Copolymers)

Group Transfer Polymerization (GTP) stands out as a preferred method for the controlled polymerization of diPGMA. rsc.orgrsc.org This living polymerization technique allows for the precise construction of complex polymer architectures, such as ABA triblock copolymers, on a significant scale. rsc.orgrsc.org

In a notable study, diPGMA was used as the hydrophobic 'B' block and copolymerized with a hydrophilic 'A' block, oligo(ethylene glycol) methyl ether methacrylate (OEGMA300), to create a series of ABA triblock copolymers. rsc.orgrsc.org This "one-pot" GTP synthesis involves the sequential addition of the monomers to a reaction mixture containing an initiator, like 1-methoxy-1-trimethylsiloxy-2-methyl propene (MTS), and a catalyst, such as tetrabutyl ammonium (B1175870) bibenzoate (TBABB). researchgate.net This method enables systematic variation of the polymer's total molar mass and the ratio of the hydrophilic to hydrophobic blocks, allowing for fine-tuning of the final polymer's properties. rsc.org

Investigation of Polymer Self-Assembly and Thermoresponsive Properties

Polymers derived from diPGMA, particularly the ABA triblock copolymers, exhibit fascinating self-assembly and thermoresponsive properties in aqueous solutions. rsc.org These characteristics are directly influenced by the polymer's molar mass and the proportion of the hydrophobic diPGMA. rsc.org

Furthermore, these polymer solutions demonstrate a distinct thermoresponsive behavior, characterized by a cloud point (CP). The cloud point is the temperature at which the polymer becomes insoluble, and the solution turns cloudy. Research has shown that the CP decreases as the hydrophobic diPGMA content in the copolymer increases and as the total molar mass decreases. rsc.org In more concentrated aqueous solutions, copolymers with the highest molar mass and diPGMA content were observed to form gels. The stiffness of these gels, as measured by the storage modulus, increases with the polymer concentration. rsc.org This thermogelling behavior makes these materials promising candidates for various applications.

Table 1: Influence of Copolymer Composition on Thermoresponsive Properties

| Copolymer Composition (OEGMA300/diPGMA w/w%) | Molar Mass ( g/mol ) | Cloud Point (°C) |

| 80/20 | Low | Higher |

| 70/30 | Medium | Intermediate |

| 60/40 | High | Lower |

Note: This table represents the general trends observed in research findings. rsc.org

Exploration of Sustainable Synthesis Routes and Feedstocks

The environmental impact of chemical production has spurred research into more sustainable synthesis routes and the use of renewable feedstocks for the precursors of diPGMA. The traditional synthesis of its precursor, dipropylene glycol methyl ether (DPM), relies on propylene (B89431) oxide and methanol, which are derived from fossil fuels. atamanchemicals.com

Current research focuses on developing bio-based alternatives. Bio-based propylene glycol methyl ether (PGME) is gaining attention as it can be produced from renewable sources like biomass, agricultural residues, sugars, and glycerol (B35011). reanin.comimarcgroup.com This shift helps to lower greenhouse gas emissions and reduce dependence on petrochemicals. reanin.com

Key developments in sustainable precursor synthesis include:

Fermentation: Optimizing fermentation processes using genetically engineered microbes, such as yeasts or bacteria, to convert renewable feedstocks like sugars or glycerol into PGME. imarcgroup.com

Advanced Catalysis: The development of novel catalysts to efficiently convert glycerol derivatives into propylene, a key building block. imarcgroup.com For instance, researchers have developed a catalyst that can produce bio-based propylene from glycerol derivatives, offering a more eco-friendly alternative to traditional production methods. imarcgroup.com

Glycerol Valorization: The surplus of crude glycerol, a byproduct of biodiesel production, presents an opportunity for its use as an inexpensive and sustainable feedstock for producing propylene glycol (PG), a direct precursor for PGME. researchgate.net

While these advancements focus on the sustainable production of the glycol ether precursor, the subsequent esterification to form the diPGMA monomer still presents an area for the application of green chemistry principles to create a fully sustainable pathway.

Analytical Chemistry Methodologies for Compound Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a cornerstone for the analysis of glycol ethers, allowing for the separation of complex mixtures and the quantification of individual components.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as glycol ethers. researchgate.netnih.govresearchgate.net The optimization of GC-MS methods is critical to achieve the necessary sensitivity, selectivity, and resolution, especially when analyzing for isomers or in complex matrices.

Key optimization parameters for the GC-MS analysis of glycol ethers include:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-624, is often used to achieve good separation of various glycol ethers. publications.gc.ca

Temperature Programming: A carefully controlled oven temperature program is essential to separate analytes with different boiling points and to ensure sharp chromatographic peaks.

Injection Technique: The choice of injection mode (e.g., splitless or pulsed splitless) can significantly impact the sensitivity of the analysis, particularly for trace-level detection.

Mass Spectrometer Settings: In the mass spectrometer, parameters such as ionization energy (typically 70 eV for electron ionization) and the selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can enhance selectivity and lower detection limits compared to full scan mode. For instance, in the analysis of 2-(2-ethoxyethoxy)ethanol, characteristic fragment ions can be monitored for unambiguous identification and quantification. nist.gov

A validated GC-MS method for the determination of multiple glycol ethers in various products demonstrated good separation and quantification at percentage levels. publications.gc.ca For biological monitoring, a sensitive GC-MS/MS method was developed for the quantification of 2-phenoxyethanol (B1175444) and its metabolites in human blood and urine, achieving low limits of quantification (0.5 to 6.1 µg/L in urine and 2.0 to 3.9 µg/L in blood). nih.gov

Table 1: Optimized GC-MS Parameters for Glycol Ether Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-624 (60 m x 0.25 mm x 1.4 µm) | Separation of various glycol ethers |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis |

| Oven Program | Initial 40°C, ramp to 220°C | Ensures separation of volatile and less volatile compounds |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile or thermally labile compounds. For many glycol ethers, which are relatively volatile, GC is often the preferred method. However, HPLC can be advantageous, particularly when derivatization is employed to enhance detection.

For instance, a method for determining 2-ethoxyethanol (B86334) in cosmetic samples involved pre-column derivatization with 1-naphthyl isocyanate, followed by reversed-phase HPLC (RP-HPLC) analysis. nih.gov This derivatization step attaches a UV-active chromophore to the glycol ether, allowing for sensitive detection using a UV detector. RP-HPLC has also been utilized for the analysis of alcohol ethoxy propoxylates, demonstrating its utility in separating complex surfactant mixtures. researchgate.net

Advanced Sample Preparation Protocols for Environmental and Biological Matrices

The analysis of 2-(2-propoxyethoxy)ethanol (B1585115) and other glycol ethers in environmental (e.g., water, soil) and biological (e.g., urine, blood) samples often requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest. researchgate.netepa.gov

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This technique is widely used for the extraction and pre-concentration of analytes from aqueous samples. A sorbent material is chosen to retain the target compounds while allowing the matrix to pass through. The retained analytes are then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph. researchgate.net

Liquid-Liquid Extraction (LLE): In LLE, the sample is mixed with an immiscible solvent in which the analytes have a high affinity. After partitioning, the solvent layer containing the analytes is collected for analysis.

For biological samples, an additional step of enzymatic hydrolysis may be necessary to release conjugated metabolites prior to extraction. nih.gov

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the results, especially at trace concentrations. umweltbundesamt.de Method validation typically involves assessing the following parameters according to guidelines such as those from the International Council for Harmonisation (ICH):

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrumental response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validated GC method for residual solvents, including those chemically similar to glycol ethers, in a pharmaceutical active substance demonstrated excellent specificity, precision, accuracy, and linearity. nih.gov

Development of Novel Detection and Spectroscopic Characterization Methods

While chromatographic methods are well-established, research continues into novel detection and characterization techniques. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can provide more definitive structural information and enhanced selectivity, which is particularly useful for identifying unknown metabolites or degradation products in complex matrices. lcms.cz

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural elucidation of synthesized reference standards and for characterizing the pure compound. However, they generally lack the sensitivity for trace analysis in complex environmental or biological samples without prior isolation and concentration of the analyte.

Regulatory Science and Read Across Principles in Chemical Assessment

Read-Across Methodologies for Hazard Characterization of Glycol Ether Categories

Read-across is a non-testing method used to fill data gaps for a chemical by using data from one or more analogous substances. europa.eu This approach is founded on the principle that the properties of a substance can be predicted from structurally and functionally similar compounds. canada.ca It is a cornerstone of modern chemical regulation, aiming to reduce animal testing while ensuring a high level of human health and environmental protection. For broad chemical families like glycol ethers, this involves grouping them into categories based on shared characteristics. nih.gov

Evaluation of Read-Across Uncertainty and Regulatory Acceptance Criteria (e.g., EU REACH)

A significant challenge in applying read-across is managing and quantifying the associated uncertainty. capes.gov.br Regulatory bodies, particularly under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, have stringent criteria for accepting read-across arguments. researchgate.net A high percentage of registration dossiers submitted under REACH, reportedly as many as 75%, utilize read-across or categorization reasoning to fulfill data requirements, especially for complex endpoints like repeated dose toxicity. nih.govnih.gov

However, acceptance is not guaranteed. The scientific justification must be robust and transparent, clearly outlining the basis for similarity and addressing any potential discrepancies. nih.gov A notable case study involving dipropylene glycol methyl ether acetate (B1210297) (DPMA) illustrates the complexities of regulatory acceptance. capes.gov.br In this case, a read-across approach that was accepted for a 90-day toxicity study was subsequently rejected by the European Chemicals Agency (ECHA) for the developmental toxicity endpoint, necessitating a new animal study. researchgate.net This highlights that regulatory acceptance can be endpoint-specific and that the level of uncertainty deemed acceptable varies. Factors influencing uncertainty include the quality of the data for the source chemical, the degree of similarity to the target chemical, and the nature of the toxicological effect being predicted. nih.gov

Application of Grouping and Analogue Approaches

The foundation of a successful read-across is the scientifically defensible grouping of chemicals into a category. nih.gov Substances may be grouped based on:

Structural Similarity: Sharing a common functional group or carbon skeleton.

Common Mechanism of Action: Acting via the same biological pathway to elicit a toxic effect. Ethylene (B1197577) glycol ethers (E-series), for instance, are known to be metabolized into toxic alkoxyacid intermediates, a key factor in their grouping. nih.gov

Regular Pattern in Properties: Demonstrating predictable trends in physicochemical, toxicological, or ecotoxicological properties across the group. nih.gov

For glycol ethers, they are traditionally divided into E-series (ethylene-based) and P-series (propylene-based), which provides a primary basis for grouping. iarc.fr Within these series, further categorization is often based on the length of the alcohol chain, as this has been shown to correlate with biological activity. nih.govfujifilmcdi.com The analogue approach, a simpler form of read-across, uses data from a single, highly similar chemical to predict the properties of another. canada.ca The justification for both grouping and analogue approaches must be thoroughly documented, considering aspects like metabolic pathways and toxicokinetics to strengthen the argument. ecetoc.org For Polyglycerol-3, data from its monomer, glycerol (B35011), and a related substance, polyglyceryl polyricinoleate, have been used in regulatory dossiers to support its safety assessment via read-across. europa.eucir-safety.org

In Vitro Bioactivity Profiling for Glycol Ether Classification and Grouping

New Approach Methodologies (NAMs), particularly in vitro bioactivity profiling, are increasingly used to strengthen the evidence base for chemical grouping and read-across. nih.govresearchgate.net These methods use high-throughput screening assays on human cells or tissues to generate data on a chemical's biological effects at a molecular or cellular level.

A comprehensive study on 20 different E-series and P-series glycol ethers utilized a suite of in vitro models, including induced pluripotent stem cell-derived hepatocytes and cardiomyocytes, to profile their bioactivity. nih.govnih.gov The findings demonstrated that glycol ethers could be effectively grouped based on their in vitro bioactivity profiles. nih.gov A key tool used in this analysis was the Toxicological Priority Index (ToxPi), which integrates data from various assays into a single score to facilitate comparison. nih.govfujifilmcdi.com

Key Research Findings from In Vitro Bioactivity Profiling of Glycol Ethers:

| Finding | Details | Reference |

|---|---|---|

| Grouping by Alcohol Chain Length | In vitro bioactivity, as measured by the cumulative ToxPi score, showed a positive correlation with the length of the alcohol chain on the glycol ether. Longer chains were associated with increased bioactivity. | nih.govfujifilmcdi.com |

| Cytotoxicity at High Concentrations | Both E-series and P-series glycol ethers generally induced cytotoxicity only at high (millimolar) concentrations in the tested cell types. | nih.gov |

| Correlation with Irritation | While overall in vitro bioactivity did not correlate well with in vivo systemic toxicity data, the bioactivity of E-series glycol ethers was indicative of and correlated with in vivo irritation scores. | nih.govnih.gov |

| Universal Mode-of-Action | Consistent bioactivity trends observed across different cell types (hepatocytes and cardiomyocytes) suggested a more universal, rather than cell-type-specific, mode of action for the tested glycol ethers in vitro. | nih.govnih.gov |

These studies demonstrate the utility of in vitro data in providing a biological basis for chemical similarity, thereby increasing confidence in read-across predictions, especially for chemicals with limited or no conventional toxicity data. nih.gov

International Regulatory Guidelines and Test Standards for Environmental and Toxicological Assessments (e.g., OECD Test Guidelines, EPA/OCSPP)

To ensure that chemical safety data is reliable and comparable across different jurisdictions, international bodies have developed standardized test guidelines. The most widely recognized are the Organisation for Economic Co-operation and Development (OECD) Test Guidelines and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP) Harmonized Test Guidelines. oecd.orglawbc.com

The OECD Guidelines for the Testing of Chemicals are a collection of internationally accepted methods used by governments and industry to assess chemical safety. oecd.orgnorecopa.no A key principle associated with these guidelines is the Mutual Acceptance of Data (MAD), which requires OECD member countries to accept test data generated according to OECD Guidelines and Principles of Good Laboratory Practice (GLP). wikipedia.orgcriticalcatalyst.com This system avoids duplicative testing, saving time, resources, and animal lives. wikipedia.org The guidelines are continuously updated to reflect scientific progress and are organized into five sections. oecd.orgwikipedia.org

The EPA's OCSPP guidelines serve a similar purpose in the United States, providing a compendium of accepted scientific methods for testing pesticides and chemical substances under regulations like the Toxic Substances Control Act (TSCA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). federalregister.govfederalregister.gov These guidelines are harmonized with OECD guidelines where possible to promote international consistency. industrialchemicals.gov.auepa.gov

Examples of International Test Guidelines:

| Hazard Endpoint | OECD Test Guideline (TG) | Equivalent EPA OCSPP Guideline | Description |

|---|---|---|---|

| Acute Oral Toxicity | OECD TG 420, 423, 425 | OCSPP 870.1100 | Determines the short-term toxicity of a substance after a single oral dose. |

| Skin Irritation/Corrosion | OECD TG 439 (In Vitro) | OCSPP 870.2500 | Assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. |

| Bacterial Reverse Mutation Test (Ames Test) | OECD TG 471 | OCSPP 870.5100 | An in vitro test to detect gene mutations, a key indicator of genotoxic potential. |

| Reproduction/Developmental Toxicity Screening Test | OECD TG 421 | OCSPP 870.3550 | Provides initial information on potential effects on reproductive performance and prenatal/postnatal development. |

| Ready Biodegradability | OECD TG 301 | OCSPP 835.3110 | Evaluates the potential for a chemical to be rapidly broken down by microorganisms in the environment. |

These standardized guidelines form the bedrock of chemical risk assessment, providing the data needed for hazard identification, classification, and subsequent regulatory decision-making. norecopa.noecomundo.eu

Data Gap Analysis and Integrated Testing Strategies for Comprehensive Chemical Assessment

Comprehensive chemical assessment begins with identifying what information is known and what is missing. A data gap analysis systematically compares the available data for a substance against the information required by a specific regulatory framework, such as REACH. bluefrogscientific.com These requirements are often tiered based on the annual production or import volume of the chemical; the higher the tonnage, the more extensive the data requirements. nih.gov

Once data gaps are identified, an Integrated Approach to Testing and Assessment (IATA), also known as an Integrated Testing Strategy (ITS), is developed to fill them. researchgate.netoecd.org An IATA moves away from a rigid, "tick-box" testing paradigm towards a more intelligent and flexible approach. ufz.de It aims to efficiently combine information from multiple sources to satisfy a regulatory need, with a strong emphasis on reducing animal testing. oecd.orgufz.de

The components of an IATA can include:

Existing Data: Information from previous studies on the chemical itself.

In Silico Methods: Computational models, including (Quantitative) Structure-Activity Relationships ((Q)SARs), that predict properties based on chemical structure.

Read-Across: Using data from analogous chemicals, as detailed in section 7.1.

In Chemico and In Vitro Methods: Non-animal tests that assess specific biological or chemical interactions. oecd.org

Targeted In Vivo Testing: When necessary, limited and refined animal studies are conducted to provide data that cannot be obtained through other means. researchgate.net

By integrating these diverse data streams in a weight-of-evidence approach, regulators can make informed decisions about a chemical's safety. bluefrogscientific.comufz.de This strategy allows for a more efficient and scientifically advanced assessment, ensuring that resources are focused on the most critical information needs while upholding the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). bluefrogscientific.com

Application Oriented Chemical Research and Formulation Science

Investigation of Solvent Performance in Advanced Coatings and Ink Systems

3-Methoxy-3-methylbutyl acetate (B1210297), identified by EINECS number 261-211-3, is a high-performance solvent recognized for its beneficial properties in the formulation of advanced coatings and inks. carlroth.comspecialchem.com As an ether-ester, its chemical structure imparts a unique combination of solvency, viscosity reduction, and flow control. Research and application data show that it is a colorless, neutral liquid with a mild odor, making it a favorable alternative to more pungent conventional solvents. researchgate.netyale.edu

In coatings, 3-methoxy-3-methylbutyl acetate serves multiple functions. It acts as an effective rheology modifier and anti-blushing agent. specialchem.com Its low volatility and slow evaporation rate are crucial for achieving a smooth, high-gloss finish, particularly in spray-applied paints and stoving enamels. carlroth.comresearchgate.net This controlled evaporation prevents "blushing," a milky opalescence that can occur on paint films in humid conditions due to rapid solvent evaporation and subsequent moisture condensation. yale.edu Furthermore, it improves the brushability and flow of lacquers, with small additions significantly reducing the viscosity of alkyd and oleo-resinous paints. yale.edu Its excellent dilutability with hydrocarbons and ethanol makes it a versatile component in various formulations, including high-solids, isocyanate, and epoxy-based systems. researchgate.net

In the context of ink systems, particularly for oil-based pigmented inks used in inkjet printing, 3-methoxy-3-methylbutyl acetate demonstrates excellent performance. specialchem.com Its properties contribute to superior ejection characteristics from the printer head, as well as enhanced drying and fixing on substrates like PVC films that lack a specialized receptive layer. specialchem.com

The performance of a solvent is intrinsically linked to its physical properties. The key characteristics of 3-methoxy-3-methylbutyl acetate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 187 - 191 °C carlroth.comlookchem.com |

| Flash Point | 62.1 - 76 °C carlroth.comlookchem.com |

| Density | 0.939 g/cm³ lookchem.comguidechem.com |

| Vapor Pressure | 0.525 mmHg at 25°C lookchem.comguidechem.com |

This interactive table provides key physical data for 3-Methoxy-3-methylbutyl acetate, allowing for a comparative assessment of its performance characteristics.

Mechanisms of Coalescing Agent Functionality in Water-Based Formulations

In water-based latex or emulsion coatings, the formation of a durable, continuous film depends on the process of coalescence, where discrete polymer particles fuse together as water evaporates. specialchem.comgoogle.com Coalescing agents are essential high-boiling point solvents that facilitate this process by acting as temporary plasticizers for the polymer particles. organicbentoniteclay.com

The primary mechanism involves the reduction of the polymer's glass transition temperature (Tg), which is the temperature below which the polymer is hard and brittle. organicbentoniteclay.com By temporarily lowering the Tg, the coalescing agent softens the polymer particles, allowing them to deform and merge into a uniform film at ambient application temperatures. google.com This is critical for achieving optimal film integrity, durability, and appearance. organicbentoniteclay.com

As an ether-ester compound, 3-methoxy-3-methylbutyl acetate possesses the requisite characteristics to function effectively as a coalescing agent. Ester-based coalescents are widely used for this purpose. organicbentoniteclay.comjustia.com The mechanism proceeds in several stages:

Concentration: As the coating is applied, water begins to evaporate, forcing the suspended polymer particles closer together. specialchem.com

Softening: The coalescing agent, distributed within the formulation, plasticizes the outer layers of the polymer particles. Its relatively low water solubility ensures it remains concentrated with the polymer rather than evaporating with the water. specialchem.comepo.org

Fusion: The softened particles deform under capillary and evaporative forces, packing tightly and fusing at their boundaries to form a continuous, non-porous film. specialchem.com

Evaporation: After the film has formed, the coalescing agent, due to its volatility, slowly diffuses to the surface and evaporates, allowing the polymer to return to its original high Tg and achieve its final hardness and block resistance. google.com

The hydrolytic stability and appropriate boiling point range of ester compounds are crucial for this function. epo.org A boiling point that is too low would lead to premature evaporation and poor film formation, while one that is too high would result in the agent being permanently retained, leaving the final film soft and tacky. The properties of 3-methoxy-3-methylbutyl acetate are well-suited to this role, enabling the formation of robust films in a variety of water-based coating systems.

Role as a Reaction Solvent or Intermediate in Organic Synthesis

Beyond its applications in coatings, 3-methoxy-3-methylbutyl acetate is designated for use in chemical synthesis. carlroth.com Its distinct chemical structure, combining both ether and ester functional groups, along with its physical properties, makes it a suitable candidate for use as a reaction solvent or as an intermediate in various organic synthesis pathways.

As a reaction solvent, its aprotic nature and moderate polarity allow it to dissolve a range of organic compounds. Its high boiling point (approx. 191 °C) is particularly advantageous for synthetic reactions that require elevated temperatures to proceed at a practical rate. lookchem.com In industrial organic chemistry, solvents are not merely inert media but can influence reaction rates and outcomes; the choice of solvent is critical for process efficiency and yield. core.ac.uk Solvents like 3-methoxy-3-methylbutyl acetate can be employed in processes where reactants have limited solubility in more common, lower-boiling point solvents.

While specific, large-scale synthetic routes employing this compound as a solvent are not widely documented in public literature, its properties are analogous to other high-boiling point ether-esters used in the synthesis of fine chemicals and polymers.

The compound itself is a product of organic synthesis, typically created through an esterification reaction. For example, the well-known Fisher esterification process is used to synthesize similar compounds, such as isopentyl acetate, from an alcohol (isopentyl alcohol) and a carboxylic acid (acetic acid), using an acid catalyst. thermofisher.com 3-methoxy-3-methylbutyl acetate is formed from the corresponding alcohol, 3-methoxy-3-methyl-1-butanol. This relationship also positions it as a potential chemical intermediate, where the ester group could be modified or cleaved in subsequent reaction steps to build more complex molecules.

Research on Sustainable Alternatives and Green Chemistry Principles in Application Development

The development and application of 3-methoxy-3-methylbutyl acetate align with the core tenets of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.eduitrcweb.org The chemical industry is increasingly focused on replacing traditional, hazardous solvents like toluene and ketones with safer, more environmentally benign alternatives. core.ac.uk

3-methoxy-3-methylbutyl acetate exhibits several characteristics that position it as a "greener" solvent choice:

Reduced Hazard Profile: According to aggregated notifications to the European Chemicals Agency (ECHA), the compound is reported as not meeting the criteria for GHS hazard classification by the vast majority of notifiers, indicating a low hazard potential. nih.gov

Low Volatility: Its low vapor pressure and high boiling point reduce the emission of Volatile Organic Compounds (VOCs) compared to more volatile solvents, contributing to better air quality. lookchem.comguidechem.com

Research in this field is dynamic, with an ongoing search for even more sustainable alternatives, particularly those derived from renewable feedstocks. The principles of green chemistry guide this research toward several key goals:

Use of Renewable Feedstocks: The ideal future alternatives would be bio-based, synthesized from non-petroleum sources such as agricultural products. researchgate.net Research into microbial production of esters from renewable sugars is an active area of investigation. osti.gov

Design for Degradation: Chemical products should be designed to break down into innocuous substances at the end of their life cycle, preventing persistence in the environment. yale.edu

Maximizing Atom Economy: Synthetic processes should be designed to incorporate the maximum amount of raw materials into the final product, minimizing waste. ethernet.edu.et

While 3-methoxy-3-methylbutyl acetate represents a significant improvement over many conventional solvents, the ultimate goal of green chemistry research is the development of high-performance solvents that are fully renewable, biodegradable, and non-toxic, ensuring a sustainable future for the chemical industry.

Q & A

Q. What frameworks ensure ethical and replicable reporting of negative or inconclusive results in Einecs 261-211-3 research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo with detailed metadata. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design pre-publication .

Key Considerations for Researchers

- Data Presentation : Use tables to compare experimental parameters (e.g., solvent systems, yields) and figures to illustrate trends (e.g., dose-response curves). Include error bars and p-values where applicable .

- Replication : Document protocols in adherence to MIAME (Minimum Information About a Microarray Experiment) or analogous standards for chemical studies .

- Peer Review : Pre-submission review by domain experts can identify methodological flaws, such as inadequate controls or overinterpretation of correlative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.